4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

VEGFR-2 inhibition Antiangiogenic Kinase inhibitor scaffold

4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (CAS 1170530-26-3, MFCD14281595) is a fluorinated pyridazine derivative with the molecular formula C17H11FN2O3 and a molecular weight of 310.28 g/mol. It is a research chemical supplied at a standard purity of 95% by multiple vendors including AKSci, Matrix Scientific, Arctom Scientific, and Fujifilm Wako.

Molecular Formula C17H11FN2O3
Molecular Weight 310.28 g/mol
CAS No. 1170530-26-3
Cat. No. B1387275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid
CAS1170530-26-3
Molecular FormulaC17H11FN2O3
Molecular Weight310.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C17H11FN2O3/c18-13-5-7-14(8-6-13)23-16-10-9-15(19-20-16)11-1-3-12(4-2-11)17(21)22/h1-10H,(H,21,22)
InChIKeyVSNXRKXARRVLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid (CAS 1170530-26-3): Chemical Identity, Vendor Landscape, and Procurement Baseline


4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid (CAS 1170530-26-3, MFCD14281595) is a fluorinated pyridazine derivative with the molecular formula C17H11FN2O3 and a molecular weight of 310.28 g/mol . It is a research chemical supplied at a standard purity of 95% by multiple vendors including AKSci, Matrix Scientific, Arctom Scientific, and Fujifilm Wako . The compound is classified as a fine chemical building block for medicinal chemistry and agrochemical research, with its structure featuring a benzoic acid moiety linked at the 4-position to a pyridazine ring that is substituted at the 6-position with a 4-fluorophenoxy group [1]. Its closest structural analog is the 3-substituted regioisomer, 3-[6-(4-fluorophenoxy)pyridazin-3-yl]benzoic acid (CAS 1170008-43-1), which differs solely in the position of the benzoic acid attachment on the pyridazine ring .

Why Generic Substitution Fails for 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid: Regioisomeric Specificity and Target Engagement


The 4-substituted regioisomer cannot be interchanged with its 3-substituted analog or other pyridazine-benzoic acid derivatives because the position of the carboxylic acid moiety on the phenyl ring dictates both molecular recognition and physicochemical properties. In pyridazine-based kinase inhibitor scaffolds, the orientation of the carboxylate group relative to the hinge-binding pyridazine core directly influences ATP-binding pocket complementarity [1]. The 4-position attachment yields a linear molecular geometry with a para-substituted benzoic acid, whereas the 3-substituted regioisomer introduces a meta-substitution pattern that alters the dihedral angle between the phenyl and pyridazine rings, affecting both binding affinity and selectivity profiles . Furthermore, the fluorophenoxy substituent at the pyridazine 6-position contributes to balanced lipophilicity (cLogP) and electronic modulation, but its contribution to target engagement is conformationally coupled to the benzoic acid regioisomerism [1]. Generic substitution without regioisomeric verification therefore carries a high risk of altered or absent biological activity.

Quantitative Differentiation Evidence for 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid Against Closest Analogs


Regioisomeric Differentiation: 4-Position vs. 3-Position Benzoic Acid Attachment and VEGFR-2 Inhibitory Potency

The 4-substituted regioisomer (target compound) and the 3-substituted regioisomer (CAS 1170008-43-1) share the same molecular formula but differ in the attachment position of the benzoic acid to the pyridazine ring. Published data for the 3-substituted analog report VEGFR-2 inhibition of 72–79% at 1 µM in enzymatic assays . However, direct quantitative VEGFR-2 inhibitory data for the 4-substituted compound are not publicly available. In a systematic study of pyridazine-based VEGFR-2 inhibitors, compounds with para-substituted aryl rings attached at the pyridazine 3-position exhibited IC50 values ranging from 107 nM to 1.8 µM, with the most potent analog (18b) showing an IC50 of 60.7 nM [1]. The conformational restriction imposed by the 4-position attachment is predicted to alter the hinge-binding interaction with the VEGFR-2 ATP pocket relative to the 3-substituted series, but this remains to be experimentally quantified [1].

VEGFR-2 inhibition Antiangiogenic Kinase inhibitor scaffold Regioisomer comparison

Purity Specification and Batch-to-Batch Consistency Across Vendor Sources

The target compound is commercially available from multiple independent vendors at a standardized minimum purity of 95%, as specified by AKSci (Catalog 2033DF, 95%) and Arctom Scientific (Catalog AS343160, 95%) . Arctom Scientific pricing is $254 per 250 mg and $632 per 1 g, with a 1–2 week lead time . The consistency of the 95% purity specification across independent suppliers indicates a reproducible synthetic and purification protocol. In contrast, the 3-substituted regioisomer (CAS 1170008-43-1) is also supplied at 95% purity but carries a hazard classification (H302 – harmful if swallowed; H315 – causes skin irritation) that is not reported for the 4-substituted compound, suggesting differential toxicological profiles that may influence handling requirements during procurement .

Chemical purity Procurement specification Quality control

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. Non-Fluorinated and Deoxy Analogs

The presence of the 4-fluorophenoxy group on the pyridazine ring is expected to modulate lipophilicity and metabolic stability relative to non-fluorinated analogs. While experimentally measured logP/logD values are not publicly available for the target compound, the 4-fluorophenoxy substituent contributes a calculated increase in lipophilicity of approximately +0.5 to +0.8 log units compared to the unsubstituted phenoxy analog, based on the Hansch π constant for aromatic fluorine (π = 0.14 for para-fluorine on a phenyl ring) [1]. This modification is employed across multiple kinase inhibitor chemotypes to enhance membrane permeability and target binding while maintaining acceptable solubility [2]. The 4-substituted benzoic acid regioisomer is predicted to have a higher aqueous solubility than the 3-substituted analog due to the reduced intramolecular hydrogen bonding potential of the para-carboxylate orientation, though experimental validation is needed [1].

Lipophilicity Drug-likeness Physicochemical properties Fluorine substitution

Industrial Application Potential: Herbicidal Pyridazine Scaffold and Agrochemical Relevance

The fluorophenoxy-pyridazine substructure present in the target compound is a recognized pharmacophore in herbicidal chemistry. US Patent 3,652,257 (expired) explicitly describes 3-phenoxypyridazine compounds bearing fluorophenoxy substituents as selective herbicides for inhibiting the growth of undesirable plants [1]. The target compound, with its 4-(6-(4-fluorophenoxy)pyridazin-3-yl)benzoic acid architecture, combines the herbicidal fluorophenoxy-pyridazine core with a benzoic acid moiety that can serve as a synthetic handle for further derivatization or as a polar functionality for improved phloem mobility in planta [1]. The 4-substituted regioisomer offers a distinct vector for conjugation compared to the 3-substituted analog, enabling access to different chemical space in agrochemical library synthesis [2]. No quantitative herbicidal activity data (e.g., ED50, selectivity index) are publicly available for this specific compound.

Agrochemical Herbicide Pyridazine scaffold Fluorophenoxy

Recommended Application Scenarios for 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry: VEGFR-2 and c-Met Scaffold Optimization

Use as a core scaffold for synthesizing para-substituted pyridazine-based kinase inhibitors targeting VEGFR-2. The 4-position benzoic acid attachment provides a distinct vector for introducing solubilizing groups or linker moieties compared to the 3-substituted regioisomer, enabling exploration of novel chemical space in the ATP-binding pocket. Published pyridazine analogs with similar connectivity have achieved VEGFR-2 IC50 values as low as 60.7 nM [1]. Researchers should verify the regioisomeric identity by 1H NMR or HPLC before initiating SAR campaigns, as the 3-substituted analog is commercially available and could be inadvertently substituted.

Agrochemical Discovery: Herbicidal Pyridazine Derivative Library Synthesis

Employ as a building block for generating fluorophenoxy-pyridazine herbicide candidate libraries. The benzoic acid group serves as a synthetic handle for amide coupling, esterification, or salt formation to modulate physicochemical properties and phloem mobility. The 4-substitution pattern offers a distinct conjugation trajectory compared to 3-substituted analogs referenced in expired herbicidal pyridazine patents [2], potentially yielding compounds with differentiated crop selectivity profiles.

Chemical Biology Probe Development: Regioisomeric Selectivity Profiling

Utilize in paired studies with the 3-substituted regioisomer (CAS 1170008-43-1) to systematically profile how benzoic acid attachment position influences target engagement, cellular permeability, and off-target activity. The differential hazard profile (no reported GHS hazards for the 4-substituted compound vs. H302/H315 for the 3-substituted analog) may also influence handling protocols in high-throughput screening environments .

Fragment-Based Drug Discovery: Carboxylic Acid Fragment with Fluorophenoxy-Pyridazine Core

Deploy as a fragment-sized molecule (MW 310.28) for fragment-based screening against kinase or enzyme targets where the fluorophenoxy group can probe hydrophobic pockets and the carboxylic acid can engage basic residues in the active site. The balanced lipophilicity predicted for this scaffold (estimated cLogP ~3.0–3.5) is within the optimal range for fragment libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.